molecular formula C12H14N2O2 B3013068 methyl 6-(dimethylamino)-1H-indole-2-carboxylate CAS No. 136818-58-1

methyl 6-(dimethylamino)-1H-indole-2-carboxylate

Cat. No.: B3013068
CAS No.: 136818-58-1
M. Wt: 218.256
InChI Key: IIGZZJJTRBYJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by a dimethylamino group attached to the sixth position of the indole ring and a methyl ester group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(dimethylamino)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. For example, the reaction of an indole derivative with dimethylamine in the presence of a suitable catalyst.

    Esterification: The carboxylic acid group at the second position of the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(dimethylamino)-1H-indole-3-carboxylate: Similar structure but with the ester group at the third position.

    Methyl 5-(dimethylamino)-1H-indole-2-carboxylate: Similar structure but with the dimethylamino group at the fifth position.

Uniqueness

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is unique due to the specific positioning of the dimethylamino and ester groups, which can influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 6-(dimethylamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)9-5-4-8-6-11(12(15)16-3)13-10(8)7-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGZZJJTRBYJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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